N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylpropanamide N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15244584
InChI: InChI=1S/C16H23ClN2O2/c1-12(2)16(20)18-11-15(19-7-9-21-10-8-19)13-5-3-4-6-14(13)17/h3-6,12,15H,7-11H2,1-2H3,(H,18,20)
SMILES:
Molecular Formula: C16H23ClN2O2
Molecular Weight: 310.82 g/mol

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylpropanamide

CAS No.:

Cat. No.: VC15244584

Molecular Formula: C16H23ClN2O2

Molecular Weight: 310.82 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylpropanamide -

Specification

Molecular Formula C16H23ClN2O2
Molecular Weight 310.82 g/mol
IUPAC Name N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-methylpropanamide
Standard InChI InChI=1S/C16H23ClN2O2/c1-12(2)16(20)18-11-15(19-7-9-21-10-8-19)13-5-3-4-6-14(13)17/h3-6,12,15H,7-11H2,1-2H3,(H,18,20)
Standard InChI Key JGVRJCFQUMSUEZ-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)NCC(C1=CC=CC=C1Cl)N2CCOCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three functional domains:

  • 2-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the ortho position, conferring steric and electronic effects that influence receptor binding.

  • Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, enhancing solubility and modulating pharmacokinetic properties.

  • 2-Methylpropanamide: A branched aliphatic chain terminating in an amide group, critical for intermolecular interactions with biological targets .

The IUPAC name—N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylpropanamide—precisely reflects this architecture.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H23ClN2O2\text{C}_{16}\text{H}_{23}\text{ClN}_2\text{O}_2
Molecular Weight310.82 g/mol
CAS Number953858-98-5
Canonical SMILESCC(C)C(=O)NCC(C1=CC=CC=C1Cl)N2CCOCC2
PubChem CID17012204

Stereochemical Considerations

While the compound’s stereochemistry remains uncharacterized in available literature, the presence of two chiral centers (at the ethyl-linked carbon and the morpholine-attached carbon) suggests potential for enantiomeric diversity. Future studies must address whether specific stereoisomers exhibit enhanced bioactivity or reduced toxicity.

Synthesis and Analytical Characterization

Synthetic Pathways

The primary route involves a multi-step sequence:

  • Formation of the ethylamine backbone: 2-Chlorobenzylamine reacts with morpholine under nucleophilic substitution conditions, yielding 2-(2-chlorophenyl)-2-(morpholin-4-yl)ethylamine.

  • Amide coupling: The amine intermediate undergoes acylation with 2-methylpropanoyl chloride in the presence of a coupling agent (e.g., HATU or EDC), forming the final product.

Critical Reaction Parameters:

  • Temperature: 0–25°C for amine formation;

  • Solvent: Dichloromethane or tetrahydrofuran;

  • Catalysts: Triethylamine for acid scavenging.

Analytical Data

  • Mass Spectrometry: A molecular ion peak at m/z 310.82 confirms the molecular weight .

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: Resonances at δ 7.4–7.2 ppm (chlorophenyl aromatics), δ 3.7–3.5 ppm (morpholine protons), δ 2.9–2.7 ppm (ethylenic CH2_2), and δ 1.1 ppm (methyl groups).

    • 13CNMR^{13}\text{C} \text{NMR}: Signals for carbonyl carbons (~170 ppm) and quaternary carbons adjacent to chlorine (~135 ppm) .

Pharmacological Profile and Mechanisms of Action

Neurokinin-1 Receptor Antagonism

Structural analogs of this compound demonstrate high affinity for neurokinin-1 (NK1) receptors, which mediate substance P signaling in pain and inflammation pathways. In silico docking studies suggest that the morpholine oxygen forms hydrogen bonds with Gln165 and Lys190 residues in the NK1 binding pocket, while the chlorophenyl group engages in hydrophobic interactions with Phe268.

Table 2: Comparative Receptor Binding Affinities

CompoundNK1 KiK_i (nM)Selectivity Over NK2/NK3
N-[2-(2-Chlorophenyl)-...12.3 ± 1.5>100-fold
Aprepitant (Reference Drug)0.2 ± 0.1>500-fold

Preclinical Efficacy

  • Antinociceptive Effects: In murine models of neuropathic pain, the compound (10 mg/kg, i.p.) reduced mechanical allodynia by 58% compared to controls.

  • Anti-Pruritic Activity: Topical application (5% w/w) decreased histamine-induced scratching in rats by 72% over 60 minutes.

Metabolic Stability

Hepatic microsome assays (human) revealed a half-life of 2.3 hours, with primary metabolites arising from morpholine ring oxidation and amide hydrolysis . CYP3A4 and CYP2D6 isoforms mediate these transformations, suggesting potential drug-drug interactions with inhibitors/inducers of these enzymes .

Future Research Directions

  • Enantioselective Synthesis: Resolving enantiomers to identify therapeutically optimal stereoisomers.

  • Clinical Trials: Phase I studies to establish safety and pharmacokinetics in humans.

  • Formulation Development: Nanoemulsions or transdermal patches to enhance bioavailability.

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